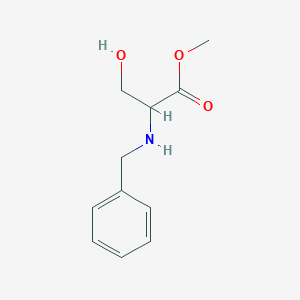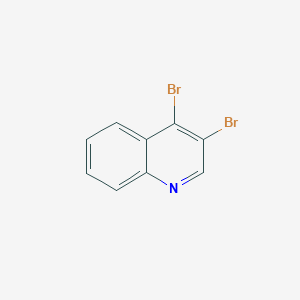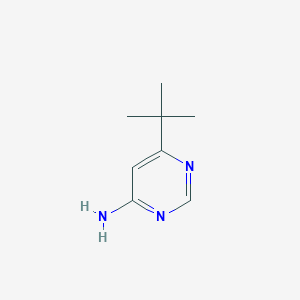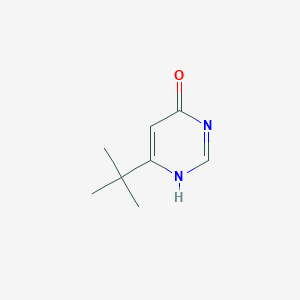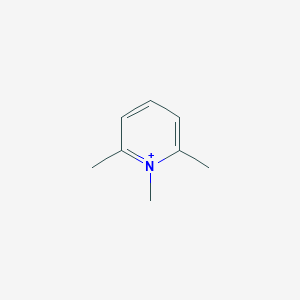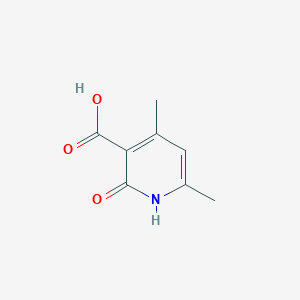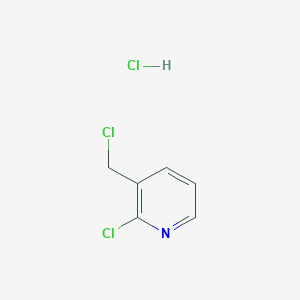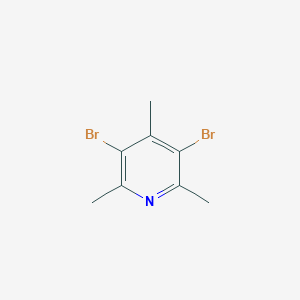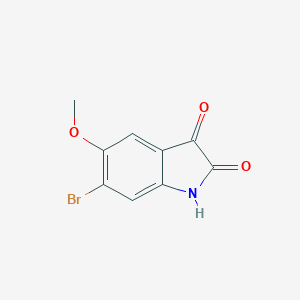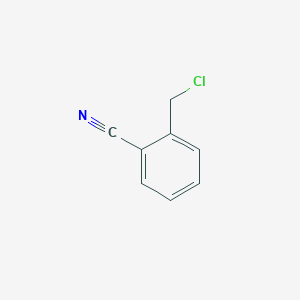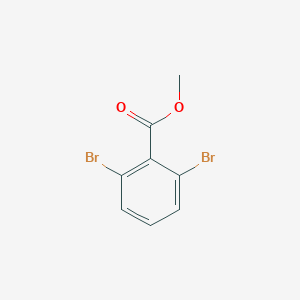
2,6-ジブロモピリジン 1-オキシド
概要
説明
2,6-Dibromopyridine 1-oxide is an organic compound with the molecular formula C5H3Br2NO. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its utility in various organic synthesis reactions and as an intermediate in the preparation of more complex molecules .
科学的研究の応用
2,6-Dibromopyridine 1-oxide is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Employed in the manufacture of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridine 1-oxide can be synthesized through the bromination of pyridine N-oxide. The typical procedure involves the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of 2,6-Dibromopyridine 1-oxide follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,6-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted pyridine derivatives.
- Reduced amine derivatives.
- Oxidized pyridine derivatives .
作用機序
The mechanism of action of 2,6-Dibromopyridine 1-oxide involves its interaction with molecular targets through its bromine and N-oxide functionalities. The bromine atoms can participate in electrophilic substitution reactions, while the N-oxide group can engage in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .
類似化合物との比較
2,6-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine.
2,6-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.
2,6-Dichloropyridine: Similar to 2,6-Dibromopyridine but with chlorine atoms
Uniqueness: 2,6-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group, which confer distinct reactivity patterns. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile reagent in organic synthesis and research .
特性
IUPAC Name |
2,6-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAFCXACCYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340460 | |
| Record name | 2,6-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-69-7 | |
| Record name | 2,6-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of halogenating pyridine 1-oxides, and what challenges are associated with it?
A1: Halogenating pyridine 1-oxides, specifically at the 2 and 6 positions, is a valuable synthetic strategy in organic chemistry. These halogenated derivatives can serve as versatile building blocks for further chemical transformations, enabling the synthesis of more complex molecules with potentially useful properties.
Q2: How does the study by Abramovitch et al. improve the synthesis of 2,6-dibromopyridine 1-oxide?
A2: The research focuses on achieving selective dihalogenation of pyridine 1-oxides by utilizing α-lithiopyridine 1-oxides as intermediates []. The researchers demonstrate that reacting α-lithiopyridine 1-oxides with bromine leads predominantly to the formation of 2,6-dibromopyridine 1-oxide, along with some dipyridyl byproducts []. This method offers improved selectivity compared to direct bromination of the parent pyridine 1-oxide. Although the study primarily focuses on synthesis and briefly mentions the formation of 2,6-dibromopyridine 1-oxide, it doesn't delve into its specific applications or properties. Further research is needed to explore the potential of this compound in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
